

5-Amino-2-chlorobenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-chlorobenzonitrile

Cat. No.: B1278771

[Get Quote](#)

5-Amino-2-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and experimental protocols associated with **5-Amino-2-chlorobenzonitrile** (CAS No. 35747-58-1). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.^{[1][2][3]}

Core Chemical Identity and Structure

5-Amino-2-chlorobenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. Its specific substitution pattern is crucial for its reactivity and utility as a chemical intermediate.

The fundamental structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of 5-Amino-2-chlorobenzonitrile

Identifier	Value	Reference
IUPAC Name	5-amino-2-chlorobenzonitrile	[4]
CAS Number	35747-58-1	[1][4][5][6]
Molecular Formula	C ₇ H ₅ ClN ₂	[5][7][8]
Molecular Weight	152.58 g/mol	[5][7][8]
Canonical SMILES	<chem>C1=CC(=C(C=C1N)C#N)Cl</chem>	[7]
InChI	1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2	[4][7][8]
InChI Key	VVDIMAMYKUTSCL-UHFFFAOYSA-N	[4][8]

```
graph ChemicalStructure {
graph [layout=neato, overlap=false, splines=true, max_width="760px"];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

```
// Atom nodes
```

```
C1 [label="C", pos="0,1.2!"];
```

```
C2 [label="C", pos="-1.04,-0.6!"];
```

```
C3 [label="C", pos="-0.64,-1.8!"];
```

```
C4 [label="C", pos="0.64,-1.8!"];
```

```
C5 [label="C", pos="1.04,-0.6!"];
```

```
C6 [label="C", pos="0,0!"];
```

```
// Substituent nodes
```

```
N_amino [label="H2N", pos="-1.3, -2.8!", fontcolor="#4285F4"];
```

```
Cl [label="Cl", pos="2.2, -0.6!", fontcolor="#34A853"];
```

```
C_nitrile [label="C", pos="0, 2.4!"];
```

```
N_nitrile [label="N", pos="0, 3.4!"];
```

```
// Benzene ring bonds
C6 -- C1 [label=""];
C1 -- C5 [label=""];
C5 -- C4 [label=""];
C4 -- C3 [label=""];
C3 -- C2 [label=""];
C2 -- C6 [label=""];

// Substituent bonds
C3 -- N_amino [label=""];
C5 -- Cl [label=""];
C1 -- C_nitrile [label=""];
C_nitrile -- N_nitrile [label="≡"];

// Invisible nodes for double bond placement
db1 [pos="-0.52,0.3!", shape=point];
db2 [pos="0.52,0.3!", shape=point];
db3 [pos="-0.84, -1.2!", shape=point];
db4 [pos="0.84, -1.2!", shape=point];
db5 [pos="0, -2.1!", shape=point];

// Double bonds
C6 -- C2 [style=bold];
C1 -- C5 [style=bold];
C4 -- C3 [style=bold];
}
```

Figure 1. Chemical structure of **5-Amino-2-chlorobenzonitrile**.

Physicochemical Properties

The physical and chemical properties of **5-Amino-2-chlorobenzonitrile** determine its handling, storage, and reaction conditions. Key quantitative data are presented in the following table.

Table 2: Physicochemical Data for 5-Amino-2-chlorobenzonitrile

Property	Value	Reference
Appearance	Light yellow to brown Solid	[1]
Melting Point	115.5 °C	[1]
Boiling Point	250.67 °C (estimate)	[1]
Density	1.9802 g/cm ³ (estimate)	[1]
pKa	2.15 ± 0.10 (Predicted)	[1]
Storage Temperature	2–8 °C, under inert gas	[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of **5-Amino-2-chlorobenzonitrile** in a research setting. The following sections provide protocols for its synthesis and subsequent analysis.

Synthesis via Reduction of 2-Chloro-5-nitrobenzonitrile

A common and effective method for preparing **5-Amino-2-chlorobenzonitrile** is the reduction of its nitro precursor, 2-chloro-5-nitrobenzonitrile.[1]

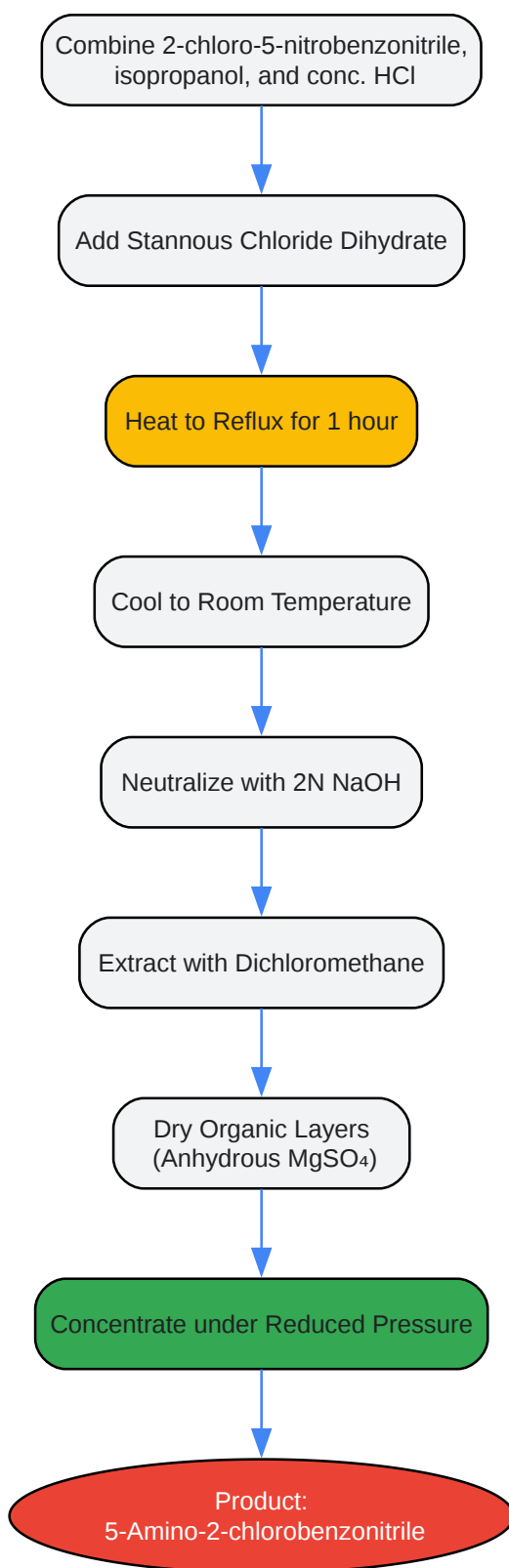
Materials:

- 2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol)
- Stannous chloride dihydrate (SnCl₂·2H₂O) (56 g, 248.6 mmol)
- Isopropanol (125 mL)
- Concentrated hydrochloric acid (62.5 mL)
- 2N Sodium hydroxide solution

- Dichloromethane
- Anhydrous magnesium sulfate

Protocol:

- Reaction Setup: Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and concentrated hydrochloric acid in a suitable flask.
- Reduction: Add stannous chloride dihydrate to the mixture. Heat the reaction to reflux for 1 hour.^[1]
- Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a 2N sodium hydroxide solution.^[1]
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.^[1]
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, 3-cyano-4-chloroaniline (alternative name for **5-Amino-2-chlorobenzonitrile**).^[1] This procedure has been reported to achieve a yield of approximately 96%.^[1]



[Click to download full resolution via product page](#)

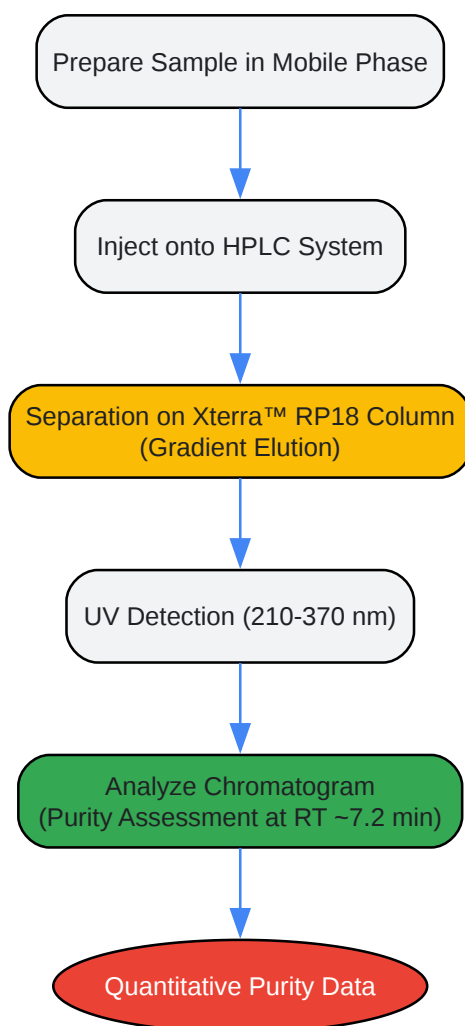
Figure 2. Workflow for the synthesis of **5-Amino-2-chlorobenzonitrile**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized product is critical. HPLC is a standard method for assessing the purity of **5-Amino-2-chlorobenzonitrile**.

Protocol for HPLC Analysis:

- Chromatography Column: Xterra™ RP18 (3.5 μ m, 150 \times 4.6 mm).[1]
- Mobile Phase: A gradient elution using 10 mM ammonium formate buffer (pH 3.5) and a mixture of acetonitrile and methanol.[1]
 - Gradient: Start with 85% buffer / 15% organic, moving to 5% buffer / 95% organic over 10 minutes, followed by a 4-minute hold.[1]
- Flow Rate: 1.2 mL/min.[1]
- Detection: UV detection across a wavelength range of 210-370 nm.[1]
- Expected Retention Time (RT): Approximately 7.2 minutes under these conditions.[1]



[Click to download full resolution via product page](#)

Figure 3. General workflow for the HPLC analysis of **5-Amino-2-chlorobenzonitrile**.

Reactivity and Applications

5-Amino-2-chlorobenzonitrile serves as a versatile intermediate in organic synthesis.^{[1][7]} Its reactivity is primarily defined by its three functional groups:

- **Amino Group:** The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
- **Nitrile Group:** The nitrile can be hydrolyzed to form a carboxylic acid or reduced to a primary amine, providing pathways to other important classes of compounds.

- Aromatic Ring: The chlorinated benzene ring can participate in further substitution reactions, although the existing substituents will direct the position of incoming groups.

The presence of these functional groups makes it a key starting material for synthesizing more complex molecules, including neuroleptics, sedatives, and other pharmacologically active compounds.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 35747-58-1 | CAS DataBase [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-2-chlorobenzonitrile | 35747-58-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 5-Amino-2-chlorobenzonitrile | 35747-58-1 [m.chemicalbook.com]
- 7. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 8. 5-amino-2-chlorobenzonitrile - Amerigo Scientific [amerigoscientific.com]
- To cite this document: BenchChem. [5-Amino-2-chlorobenzonitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278771#5-amino-2-chlorobenzonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com